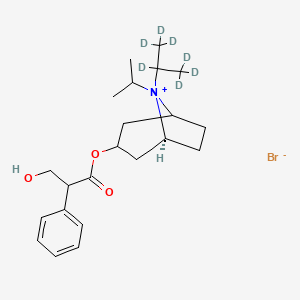

Ipratropium-d7 (bromide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ipratropium-d7 (bromide) is a deuterated form of ipratropium bromide, a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, ipratropium-d7 (bromide), is often used in scientific research to study the pharmacokinetics and metabolism of ipratropium bromide due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium-d7 (bromide) involves several steps:

Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid is reacted with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.

Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate to form the desired product.

Hydrolysis and Bromomethylation: The reaction mixture is hydrolyzed with inorganic acid, followed by bromomethylation using methyl bromide to obtain ipratropium bromide

Industrial Production Methods

Industrial production of ipratropium-d7 (bromide) follows similar synthetic routes but is optimized for large-scale production. The process involves:

Starting Materials: Using ethyl phenylacetate and isopropyl tropanol as starting materials.

Reaction Steps: Performing substitution, reduction, and addition reactions to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ipratropium-d7 (bromide) undergoes various chemical reactions, including:

Substitution Reactions: Common in the synthesis process.

Hydrolysis: Involves breaking down the compound in the presence of water.

Bromomethylation: Addition of a bromomethyl group to the compound

Common Reagents and Conditions

Oxalyl Chloride: Used in the acyl chlorination step.

Isopropyl Tropine Mesylate: Reacts with the acyl chloride intermediate.

Methyl Bromide: Used in the bromomethylation step

Major Products Formed

The major product formed from these reactions is ipratropium-d7 (bromide), with high purity and yield .

Wissenschaftliche Forschungsanwendungen

Ipratropium-d7 (bromide) is widely used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of ipratropium bromide.

Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Assists in the development of new anticholinergic agents by providing insights into the drug’s behavior in the body

Wirkmechanismus

Ipratropium-d7 (bromide) acts as a muscarinic antagonist, blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle. This leads to the relaxation of bronchial smooth muscle and dilation of the airways, making it easier to breathe. The compound inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tiotropium Bromide: Another anticholinergic agent used in the treatment of COPD.

Aclidinium Bromide: A long-acting muscarinic antagonist used for COPD management.

Glycopyrronium Bromide: Used as a bronchodilator in COPD treatment

Uniqueness

Ipratropium-d7 (bromide) is unique due to its deuterated form, which makes it valuable for pharmacokinetic and metabolic studies. Its stable isotope labeling allows for precise tracking and analysis in scientific research .

Eigenschaften

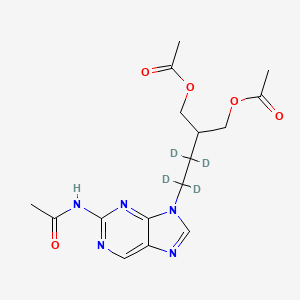

Molekularformel |

C22H34BrNO3 |

|---|---|

Molekulargewicht |

447.5 g/mol |

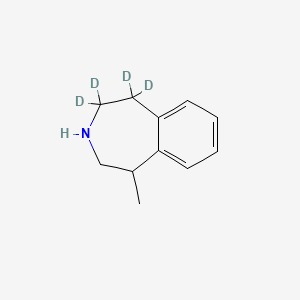

IUPAC-Name |

[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?; |

InChI-Schlüssel |

AXQUTGZNYLJXDT-NSPDPRBNSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

Kanonische SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

oxane-2-carboxylic acid](/img/structure/B12425644.png)

![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)

![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)

![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)